Ethyl 3-hydroxy-3-phenylbutanoate
Overview
Description
Ethyl 3-hydroxy-3-phenylbutanoate is an organic compound with the molecular formula C12H16O3. It is a β-hydroxyester, which means it contains both a hydroxyl group (-OH) and an ester functional group (-COOEt) on the same carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that induces changes at the molecular level . More detailed studies are required to elucidate these interactions and their resulting changes.
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-hydroxy-3-phenylbutanoate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking .
Biochemical Analysis
Biochemical Properties
Ethyl 3-hydroxy-3-phenylbutanoate plays a significant role in biochemical reactions, particularly in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the enzymatic reduction process where it is converted to ethyl ®-2-hydroxy-4-phenylbutyrate by carbonyl reductase from Gluconobacter oxydans . This interaction is crucial for its role in pharmaceutical applications.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with carbonyl reductase can lead to changes in the cellular redox state, impacting gene expression and metabolic pathways . Additionally, its role in the synthesis of ACE inhibitors suggests it may influence blood pressure regulation at the cellular level.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to carbonyl reductase, facilitating its conversion to ethyl ®-2-hydroxy-4-phenylbutyrate . This binding interaction is essential for its biochemical activity. Additionally, it may act as an enzyme inhibitor or activator, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as the synthesis of ACE inhibitors. At high doses, it can exhibit toxic or adverse effects . Threshold effects are observed where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as carbonyl reductase, leading to the production of ethyl ®-2-hydroxy-4-phenylbutyrate . This metabolic pathway is crucial for its role in pharmaceutical applications. Additionally, it may interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles, influencing its biochemical interactions and overall efficacy . This subcellular localization is critical for its role in cellular processes and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-3-phenylbutanoate can be synthesized through the Reformatsky reaction, which involves the reaction of ethyl bromoacetate with a carbonyl compound in the presence of zinc metal. The reaction typically proceeds as follows:
Reformatsky Reaction: Ethyl bromoacetate reacts with benzaldehyde in the presence of activated zinc and ammonium chloride to form this compound.
Microwave-Assisted Synthesis: The Reformatsky reaction can also be promoted using microwave irradiation, which enhances the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Reformatsky reaction remains a fundamental approach for its synthesis. Industrial processes would likely involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-3-phenylbutanoate.
Reduction: Formation of ethyl 3-hydroxy-3-phenylbutanol.
Substitution: Formation of ethyl 3-chloro-3-phenylbutanoate.
Scientific Research Applications
Ethyl 3-hydroxy-3-phenylbutanoate has several applications in scientific research:
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxybutanoate: Lacks the phenyl group, making it less hydrophobic and less reactive in certain contexts.
Methyl 3-hydroxy-3-phenylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Ethyl 3-oxo-3-phenylbutanoate: Contains a carbonyl group instead of a hydroxyl group, making it more prone to nucleophilic addition reactions.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon chain. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-hydroxy-3-phenylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-11(13)9-12(2,14)10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHSZNSXPDPHSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277780 | |
Record name | ethyl 3-hydroxy-3-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2293-60-9 | |
Record name | NSC49327 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC4107 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-hydroxy-3-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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